5-(4-Fluorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-acetic acid
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Overview
Description
5-(4-Fluorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-acetic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-acetic acid typically involves the reaction of 3-amino-5-trifluoromethyl-1,2,4-triazole with appropriate reagents. One common method includes the reaction with acrylonitrile derivatives and various 1,3-dicarbonyl compounds . Another approach involves the diazotization and coupling with active methylene reagents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyrimidine derivatives, while substitution reactions can produce various substituted analogs of the compound.
Scientific Research Applications
5-(4-Fluorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-acetic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-acetic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl and trifluoromethyl groups contribute to its binding affinity and selectivity towards these targets. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives: These compounds share a similar triazolopyrimidine core structure and exhibit comparable chemical properties.
Thiazolo[3,2-b]triazole derivatives: These compounds have a similar heterocyclic framework and are used in similar applications.
Uniqueness
5-(4-Fluorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-acetic acid is unique due to the presence of both fluorophenyl and trifluoromethyl groups, which enhance its chemical stability, reactivity, and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
CAS No. |
1160245-82-8 |
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Molecular Formula |
C14H8F4N4O2 |
Molecular Weight |
340.23 g/mol |
IUPAC Name |
2-[5-(4-fluorophenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid |
InChI |
InChI=1S/C14H8F4N4O2/c15-8-3-1-7(2-4-8)9-5-10(14(16,17)18)22-13(19-9)20-11(21-22)6-12(23)24/h1-5H,6H2,(H,23,24) |
InChI Key |
HNPIYMMOJXJNNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=NC(=NN3C(=C2)C(F)(F)F)CC(=O)O)F |
Origin of Product |
United States |
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